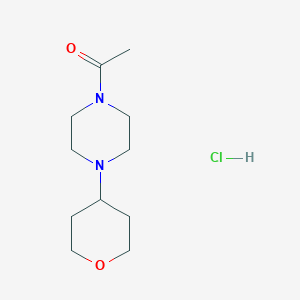![molecular formula C18H18FN7O3 B2814204 ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920386-87-4](/img/structure/B2814204.png)
ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound that has been found in many important synthetic drug molecules . These types of compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this exact compound were not found, the synthesis of similar triazolopyrimidine derivatives often involves the use of the Dimroth rearrangement . This rearrangement is a type of isomerization that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. While specific crystallographic data for this exact compound were not found, similar compounds often exhibit aromaticity due to the presence of delocalized π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. While specific data for this exact compound were not found, similar compounds often exhibit properties such as solubility, polarity, lipophilicity, and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- 5-HT2 Antagonist Activity : Compounds with structures incorporating elements similar to the chemical , such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, have been prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors. These studies show the potential of such compounds in the development of treatments for conditions influenced by these receptors (Watanabe et al., 1992).
- Antihypertensive Agents : Derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines, similar to the core structure of the specified chemical, have shown promising activity as antihypertensive agents in both in vitro and in vivo tests, highlighting the therapeutic potential of such compounds (Bayomi et al., 1999).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Research into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates the chemical versatility and potential for creating a wide variety of biologically active compounds. These efforts contribute to the understanding of the synthetic pathways that might be applicable to the compound of interest (Mohamed, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazolopyrimidine derivatives, have been reported to inhibit certain protein kinases
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other triazolopyrimidine derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding and other non-covalent interactions . The presence of the fluorophenyl group could enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Compounds with similar structures have been reported to affect cell cycle progression . This suggests that the compound might interfere with the normal functioning of the cell cycle, leading to the inhibition of cell proliferation.
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines . This suggests that the compound might have potential antitumor activities.
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. For example, a study on similar triazolopyrimidine derivatives found that they showed promising anti-proliferation effects . Therefore, this compound could potentially be explored for similar activities in the future.
Propiedades
IUPAC Name |
ethyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O3/c1-2-29-18(28)17(27)25-9-7-24(8-10-25)15-14-16(21-11-20-15)26(23-22-14)13-5-3-12(19)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAFCIXJJCBABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

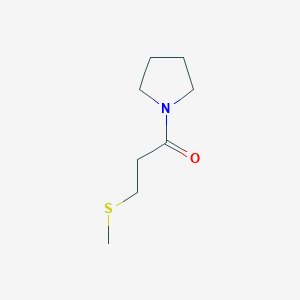
![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)
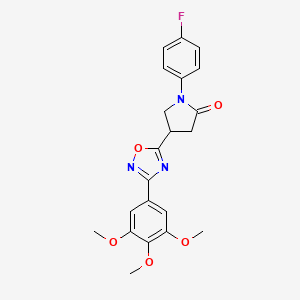
![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)
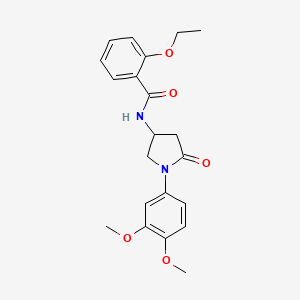
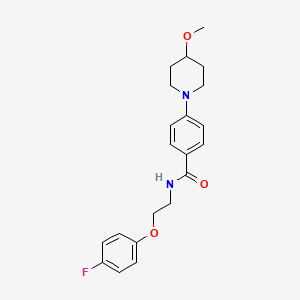
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)
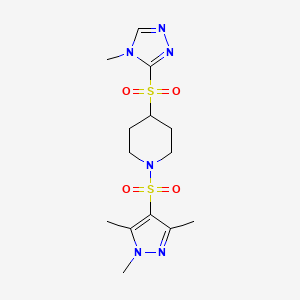
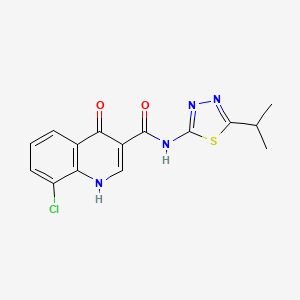
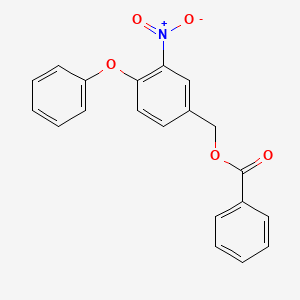
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)
